molecular formula C10H13F3N2O2 B1484293 6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097956-58-4

6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484293
CAS No.: 2097956-58-4
M. Wt: 250.22 g/mol
InChI Key: QVEIEPIRCHFSCI-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H13F3N2O2 and its molecular weight is 250.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-butan-2-yl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-3-6(2)7-4-8(16)15(9(17)14-7)5-10(11,12)13/h4,6H,3,5H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIEPIRCHFSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)N(C(=O)N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with butan-2-yl and trifluoroethyl substituents. Its molecular formula is C12H16F3N1O2C_{12}H_{16}F_3N_1O_2, and it possesses unique chemical properties due to the presence of trifluoromethyl groups, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃N₁O₂
Molecular Weight281.26 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating potent activity against various pathogens .

Anticancer Activity

Research has shown that tetrahydropyrimidines can induce apoptosis in cancer cells. A study on structurally similar compounds revealed that they could selectively target tumorigenic cell lines while sparing normal cells. For example, an EC50 value of approximately 30 ng/mL was observed for certain derivatives against specific cancer lines . This selectivity suggests potential for development as anticancer agents.

Neuroprotective Effects

Compounds within this class have also been investigated for neuroprotective properties. In vitro assays demonstrated that certain derivatives could attenuate neuronal injury in models of ischemia/reperfusion injury. The ability to scavenge reactive oxygen species (ROS) was highlighted as a mechanism contributing to their neuroprotective effects .

Case Studies

  • Antimicrobial Study : A series of experiments tested the efficacy of various tetrahydropyrimidines against common bacterial strains. Results indicated that modifications at the 6-position significantly enhanced antibacterial potency.
    • Results : MIC values ranged from 25 μg/mL to 100 μg/mL across different strains.
  • Cancer Cell Line Testing : In a study evaluating the cytotoxicity of tetrahydropyrimidines against the WI-38 VA-13 cell line, several compounds exhibited selective cytotoxicity with EC50 values indicating high potency.
    • Findings : Compounds demonstrated a range of EC50 values from 28 ng/mL to 290 ng/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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